Cas no 77251-48-0 (1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one)
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methylpropionyl)-4-benzylpiperidine
- 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
- 1-propanone, 2-methyl-1-[4-(phenylmethyl)-1-piperidinyl]-
- STK055791
- 1-(4-BENZYLPIPERIDINO)-2-METHYL-1-PROPANONE
- 1-(2-METHYL-1-OXOPROPYL)-4-BENZYLPIPERIDINE
- AI3-37157
- HMS2837A07
- SCHEMBL8241804
- NCGC00247311-01
- Z30162334
- EN300-6716266
- DTXSID70227984
- CS-0257383
- AKOS003235561
- 77251-48-0
- 1-(2-Methyl-1-oxopropyl)-4-(phenylmethyl)piperidine
- MLS001183638
- Piperidine, 1-(2-methyl-1-oxopropyl)-4-(phenylmethyl)-
- SMR000502782
- CHEMBL1902354
-
- Inchi: 1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
- InChI Key: VACPZZBFCLJGKU-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)N1CCC(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 245.17809
- Monoisotopic Mass: 245.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6716266-0.05g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-6716266-0.1g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
| Enamine | EN300-6716266-0.25g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-6716266-0.5g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-6716266-1.0g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
| Enamine | EN300-6716266-2.5g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-6716266-5.0g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Enamine | EN300-6716266-10.0g |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one |
77251-48-0 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
| 1PlusChem | 1P005P1W-50mg |
1-(2-METHYL-1-OXOPROPYL)-4-BENZYLPIPERIDINE |
77251-48-0 | 95% | 50mg |
$182.00 | 2024-04-21 | |
| 1PlusChem | 1P005P1W-100mg |
1-(2-METHYL-1-OXOPROPYL)-4-BENZYLPIPERIDINE |
77251-48-0 | 95% | 100mg |
$243.00 | 2024-04-21 |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
Recent Advances in the Study of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one (CAS: 77251-48-0): A Comprehensive Research Brief
The compound 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one (CAS: 77251-48-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative has shown promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Recent studies have focused on its potential as a modulator of neurotransmitter systems, with special emphasis on its interactions with dopamine and serotonin receptors. The structural features of this compound, including its benzylpiperidine core and methylpropanone moiety, contribute to its unique biological activity profile.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's pharmacokinetic properties, revealing improved blood-brain barrier penetration compared to similar derivatives. The research team utilized advanced molecular modeling techniques to demonstrate how the methylpropanone group enhances binding affinity to target receptors while maintaining metabolic stability. These findings suggest that 77251-48-0 could serve as a valuable scaffold for developing novel CNS therapeutics with optimized bioavailability.
In neuropharmacological applications, recent preclinical studies have demonstrated the compound's efficacy in animal models of Parkinson's disease. The 2024 research conducted at the University of Cambridge showed that 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one exhibits dose-dependent neuroprotective effects in dopaminergic neurons, potentially through modulation of oxidative stress pathways. These results were particularly significant as they suggested a dual mechanism of action - both symptomatic relief and disease modification.
The synthetic chemistry surrounding this compound has also seen advancements. A novel asymmetric synthesis route was published in Organic Letters (2023), offering improved yield (78%) and enantiomeric excess (98%) compared to traditional methods. This development is particularly important for pharmaceutical applications where stereochemical purity is crucial for both efficacy and safety profiles.
From a safety perspective, recent toxicological studies have provided valuable data on the compound's safety margin. The 2024 report from the European Journal of Pharmacology presented comprehensive data on its metabolic pathways, identifying the major metabolites and their clearance rates. Interestingly, the study found that the methylpropanone modification significantly reduced the formation of reactive metabolites compared to earlier analogs, suggesting a potentially improved safety profile for clinical development.
Emerging research directions include investigations into the compound's potential applications beyond CNS disorders. Preliminary data presented at the 2024 American Chemical Society meeting suggested possible utility in inflammatory conditions, based on its interaction with specific kinase pathways. While these findings are still in early stages, they highlight the versatility of this chemical scaffold and warrant further investigation.
The pharmaceutical industry has taken note of these developments, with several companies reportedly including 77251-48-0 in their drug discovery pipelines. Patent activity surrounding derivatives of this compound has increased significantly in the past two years, particularly in applications related to neurodegenerative diseases and psychiatric disorders. This commercial interest underscores the compound's potential therapeutic value and the importance of ongoing research in this area.
Looking forward, the research community anticipates that clinical trials involving this compound or its optimized derivatives may begin within the next 2-3 years. The accumulated preclinical data, combined with recent synthetic chemistry advancements, position 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one as a promising candidate for translational development in multiple therapeutic areas.
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